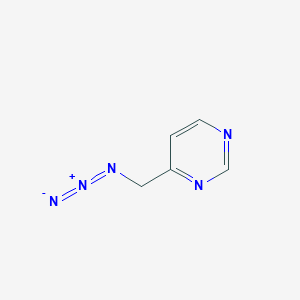
(2,2-Difluorocycloheptyl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Difluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cycloheptane, where two hydrogen atoms on the cycloheptyl ring are replaced by fluorine atoms, and the methanamine group is attached to the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocycloheptyl)methanaminehydrochloride typically involves the following steps:
Fluorination: The starting material, cycloheptane, undergoes a fluorination reaction to introduce the two fluorine atoms at the 2,2-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination: The fluorinated cycloheptane is then subjected to an amination reaction to introduce the methanamine group. This can be done using reagents like ammonia or primary amines in the presence of a catalyst.
Hydrochloride Formation: The final step involves converting the free base (2,2-Difluorocycloheptyl)methanamine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms.
Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.
Salt Formation and Purification: Converting the product to its hydrochloride salt and purifying it through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
(2,2-Difluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
科学的研究の応用
(2,2-Difluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,2-Difluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (2,2-Difluorocyclohexyl)methanaminehydrochloride
- (2,2-Difluorocyclopentyl)methanaminehydrochloride
- (2,2-Difluorocyclooctyl)methanaminehydrochloride
Uniqueness
(2,2-Difluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered or five-membered ring analogs. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H16ClF2N |
|---|---|
分子量 |
199.67 g/mol |
IUPAC名 |
(2,2-difluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)5-3-1-2-4-7(8)6-11;/h7H,1-6,11H2;1H |
InChIキー |
TZNNJTQKXPCRME-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)(F)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)







